2-(Chlorodifluoromethoxy)chlorobenzene is an organic compound characterized by the presence of chlorine and difluoromethoxy substituents on a chlorobenzene ring. Its molecular formula is , and it has a molecular weight of approximately 227.03 g/mol. This compound is of interest in various chemical applications due to its unique structure, which incorporates both halogen and ether functionalities.
This compound falls under the category of halogenated aromatic compounds, specifically chlorinated and fluorinated derivatives of benzene. It is synthesized through electrophilic aromatic substitution reactions, commonly involving chlorination and fluorination processes. The compound can be sourced from chemical suppliers or synthesized in laboratory settings using established methodologies.
The synthesis of 2-(Chlorodifluoromethoxy)chlorobenzene typically involves the following methods:
The molecular structure of 2-(Chlorodifluoromethoxy)chlorobenzene features:
ClC1=C(C=C(C=C1)OC(F)(F)Cl)Cl
.2-(Chlorodifluoromethoxy)chlorobenzene can undergo various chemical reactions:
The mechanism of action for 2-(Chlorodifluoromethoxy)chlorobenzene involves:
2-(Chlorodifluoromethoxy)chlorobenzene has several applications in scientific research and industry:
CAS No.: 5776-58-9
CAS No.: 33776-88-4
CAS No.: 89771-75-5
CAS No.: 36244-86-7
CAS No.:
CAS No.: